8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a synthetic organic compound with significant biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3,8-diazabicyclo[3.2.1]octane with isopropyl chloride under specific reaction conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the starting material, followed by the addition of isopropyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yields and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study various biological processes, including neurotransmitter interactions and receptor binding. It has been shown to have effects on acetylcholine receptors, making it a useful tool in neuroscience research.
Medicine: The compound has potential applications in medicine, particularly in the development of drugs targeting neurological disorders. Its ability to modulate neurotransmitter activity makes it a candidate for the treatment of conditions such as Alzheimer's disease and schizophrenia.
Industry: In the industry, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The compound exerts its effects through its interaction with acetylcholine receptors. It acts as an antagonist, blocking the action of acetylcholine and modulating neurotransmitter activity. The molecular targets and pathways involved include the muscarinic acetylcholine receptors, which play a crucial role in various physiological processes.
Comparison with Similar Compounds
3,8-Diazabicyclo[3.2.1]octane dihydrochloride
8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
Uniqueness: 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to its isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference influences its reactivity and biological activity, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-7(2)11-8-3-4-9(11)6-10-5-8;;/h7-10H,3-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUSDWONHRNDDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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